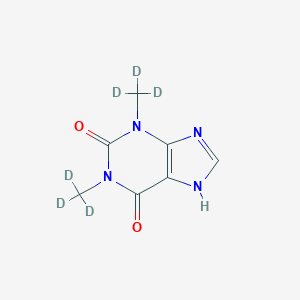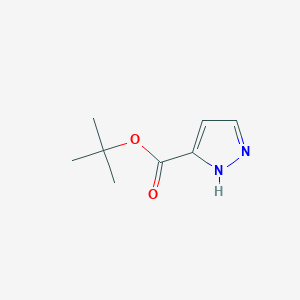
1-(2-Aminoethyl)piperidin-4-ol
Descripción general
Descripción
1-(2-Aminoethyl)piperidin-4-ol is a compound that falls within the category of piperidine alkaloids, which are known for their presence in natural products and potential pharmacological activities. The compound features an aminoethyl group attached to the piperidine ring, which is a common structural motif in many biologically active molecules.
Synthesis Analysis
The synthesis of piperidine alkaloids, including those with amino alcohol units, has been efficiently developed from l-pipecolinic acid. A key step in this synthesis involves a regio- and stereoselective oxymercuration–demercuration reaction, which is directed by protecting groups on 2-alkenyl piperidines . Additionally, asymmetric synthesis methods have been described for the production of 2-(1-aminoalkyl) piperidines, utilizing intermediates like (-)-2-cyano-6-phenyloxazolopiperidine and subsequent reduction and hydrogenolysis steps .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)piperidin-4-ol is characterized by the presence of an ethylene spacer and amine functionality. When reacted with tetracyanoquinodimethane (TCNQ), it forms disubstituted compounds that exhibit interesting crystal structures, which are stabilized by inter- and intramolecular hydrogen bonds .
Chemical Reactions Analysis
1-(2-Aminoethyl)piperidin-4-ol can participate in various chemical reactions due to its amine functionality. For instance, it has been used to create disubstituted dicyanoquinodimethanes, which show strong fluorescence and, in some cases, second harmonic generation (SHG) activity . Moreover, piperidine derivatives have been involved in three-component condensation reactions to synthesize novel compounds like 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles and 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminoethyl)piperidin-4-ol derivatives are influenced by their molecular structure. The presence of the aminoethyl group contributes to the basicity of the molecule, which is an important factor in its biological activity as seen in the development of dipeptidyl peptidase II (DPP II) inhibitors . The flexibility of the ethylene spacer and the heterocyclic moieties play a role in the formation of supramolecular structures and thermal stability of the compounds . The NMR spectral data of related piperidine isomers provide insights into their three-dimensional structures, which can affect their chemical reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
Fluorescence Probe Development
1-(2-Aminoethyl)piperidin-4-ol derivatives have been utilized in the development of fluorescent probes. For example, a study by Wang, Ni, and Shao (2016) presented a reversible fluorescent probe based on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol. This probe displayed sensitive and selective fluorescent responses and was successfully applied to monitor redox cycles in living cells under physiological conditions (Wang, Ni, & Shao, 2016).
Medicinal Chemistry and Crystal Structure Analysis
In medicinal chemistry, aminoalkanol derivatives, including 1-(2-Aminoethyl)piperidin-4-ol, are explored for their potential as anticonvulsant drugs. Żesławska et al. (2020) studied the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions in crystals of related compounds (Żesławska et al., 2020).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the synthesis of pharmaceutical intermediates. Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of epoxypiperidines with amines, leading to the synthesis of 3-amino-piperidin-4-ols, significant in pharmaceutical manufacturing (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Green Chemistry in Drug Synthesis
Panchabhai et al. (2021) discussed an environmentally friendly synthesis method for 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in Fenspiride HCl synthesis. This approach emphasizes the green chemistry aspect, making the process safer and more cost-effective (Panchabhai, Kaliaperumal, Mannathusamy, & Chinnadurai, 2021).
Molecular Spectroscopy and Docking Studies
Janani et al. (2020) conducted molecular spectroscopy and docking studies on derivatives of 1-(2-Aminoethyl)piperidin-4-ol to investigate their structural and electronic properties, and potential as anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Antimicrobial Studies
Dyusebaeva, Elibaeva, and Kalugin (2017) examined the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, showing that certain derivatives displayed a broad spectrum of antimicrobial activity, indicating potential for further research in this area (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Enzyme Inhibition and Pharmaceutical Potential
Senten et al. (2004) developed gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as potent and selective inhibitors of dipeptidyl peptidase II, demonstrating the compound's potential in pharmaceutical applications (Senten, Van der Veken, De Meester, Lambeir, Scharpe, Haemers, & Augustyns, 2004).
Safety And Hazards
Direcciones Futuras
Piperidines, including “1-(2-Aminoethyl)piperidin-4-ol”, continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-(2-aminoethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPOQFOCXVSORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373361 | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)piperidin-4-ol | |
CAS RN |
129999-60-6 | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)





